Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate
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Overview
Description
Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate is a heterocyclic compound that features a thiazole ring fused to a pyrazine ring, with an ethyl carbamate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyrazine derivative in the presence of a suitable catalyst. For example, the reaction of 2-aminothiazole with 2-chloropyrazine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolo[4,5-b]pyrazine derivatives .
Scientific Research Applications
Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: Its heterocyclic structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring fused to a pyridine ring and exhibit comparable biological activities.
Pyrazolo[3,4-d]thiazoles: These compounds have a pyrazole ring fused to a thiazole ring and are also studied for their medicinal properties.
Uniqueness
Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate is unique due to its specific fusion of thiazole and pyrazine rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C8H8N4O2S |
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Molecular Weight |
224.24 g/mol |
IUPAC Name |
ethyl N-([1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate |
InChI |
InChI=1S/C8H8N4O2S/c1-2-14-8(13)12-7-11-5-6(15-7)10-4-3-9-5/h3-4H,2H2,1H3,(H,9,11,12,13) |
InChI Key |
NGLASTUGACDUEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=NC=CN=C2S1 |
Origin of Product |
United States |
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